molecular formula C18H20N6O3S B2511189 1-[(carbamoylméthyl)sulfanyl]-N-cyclopentyl-4-méthyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105225-10-2

1-[(carbamoylméthyl)sulfanyl]-N-cyclopentyl-4-méthyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Numéro de catalogue: B2511189
Numéro CAS: 1105225-10-2
Poids moléculaire: 400.46
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline moiety, which is further substituted with various functional groups, making it a unique and versatile molecule.

Applications De Recherche Scientifique

The compound has shown promise in various biological assays, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of this compound may exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies: In vitro studies have demonstrated that certain derivatives show antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The most active compounds exhibited IC₅₀ values in the micromolar range, indicating potent anticancer properties.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor:

  • α-Glucosidase Inhibition: Similar compounds have shown significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can lead to reduced glucose absorption and lower blood sugar levels, making it a potential candidate for managing type 2 diabetes mellitus (T2DM). For example:
    • IC₅₀ Values: Research has reported IC₅₀ values ranging from 12.44 μM to 308.33 μM for related compounds, significantly more potent than the standard drug acarbose (IC₅₀ = 750 μM).

Case Studies

Several studies have explored the applications of this compound:

Study on Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives on MCF-7 and HCT-116 cell lines. The results indicated that specific modifications to the triazoloquinazoline structure enhanced cytotoxicity:

Compound NameIC₅₀ (μM)Target
Compound A15.2MCF-7
Compound B22.5HCT-116

Study on α-Glucosidase Inhibition

Another study focused on the enzyme inhibition properties of related compounds:

Compound NameIC₅₀ (μM)Target
Acarbose750α-glucosidase
Compound X12.44α-glucosidase

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with isocyanates or carbamates, followed by further functionalization to introduce the desired substituents. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or pyridine to facilitate the cyclization and subsequent reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques like crystallization or chromatography to isolate the final product .

Analyse Des Réactions Chimiques

Types of Reactions

1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the triazoloquinazoline scaffold .

Mécanisme D'action

The mechanism of action of 1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors through hydrogen bonding and dipole interactions, modulating their activity. This compound may inhibit specific enzymes involved in cell proliferation, leading to its anticancer effects, or interact with microbial enzymes, contributing to its antimicrobial properties .

Activité Biologique

1-[(Carbamoylmethyl)sulfanyl]-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound belonging to the class of triazoloquinazolines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N6O3SC_{18}H_{20}N_{6}O_{3}S with a molecular weight of 390.46 g/mol. The structure features a quinazoline core modified with a triazole ring and a sulfanyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₀N₆O₃S
Molecular Weight390.46 g/mol
CAS Number1105237-19-1
Melting PointNot available

Anticancer Properties

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer activity. For instance, studies have shown that compounds similar to 1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can induce apoptosis in cancer cells by triggering cell cycle arrest at the G1 phase. A notable study reported that a related quinazolinone derivative demonstrated an IC50 value of 0.35 µM against EGFR (Epidermal Growth Factor Receptor), highlighting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism involves inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. The exact IC50 values vary depending on the specific microbial target but indicate significant activity compared to standard antibiotics .

Enzyme Inhibition

The compound has been investigated for its enzyme inhibitory properties. It shows potential as an inhibitor of key kinases involved in cancer progression, including CDK2 and VEGFR-2. These inhibitory effects are critical for its anticancer activity as they prevent the phosphorylation processes necessary for tumor growth and metastasis .

Study on Apoptosis Induction

A study focused on the apoptotic effects of quinazolinone derivatives revealed that treatment with compound 13 (a close analog) resulted in a substantial increase in apoptotic cells from 0.14% to 25.36% after 24 hours of exposure in HCT-116 colorectal cancer cells. This suggests that similar compounds may possess strong pro-apoptotic effects .

Evaluation Against Human Cancer Cell Lines

In another evaluation, several derivatives were tested against various human cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The results indicated that these compounds exhibited cytotoxicity with varying degrees of potency, often linked to their structural modifications .

Propriétés

IUPAC Name

1-(2-amino-2-oxoethyl)sulfanyl-N-cyclopentyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S/c1-23-16(27)12-7-6-10(15(26)20-11-4-2-3-5-11)8-13(12)24-17(23)21-22-18(24)28-9-14(19)25/h6-8,11H,2-5,9H2,1H3,(H2,19,25)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQPCJDDPQWNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.